molecular formula C11H11ClN2OS B6167039 N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride CAS No. 1832846-22-6

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B6167039
CAS No.: 1832846-22-6
M. Wt: 254.7
InChI Key:
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Description

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a versatile chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.7 g/mol. This compound is primarily used in various scientific research areas due to its unique properties, making it ideal for applications in drug discovery, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride typically involves the reaction of 4-aminophenylamine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene ring structure and exhibit comparable chemical properties.

    Aniline derivatives: Compounds containing the aniline moiety also show similar reactivity and applications in medicinal chemistry

Uniqueness

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride stands out due to its unique combination of the thiophene and aniline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1832846-22-6

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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